molecular formula C6H4BrN3 B1521730 4-bromo-1H-pyrazolo[3,4-b]pyridine CAS No. 856859-49-9

4-bromo-1H-pyrazolo[3,4-b]pyridine

Cat. No. B1521730
M. Wt: 198.02 g/mol
InChI Key: JVFQAGXECPOKFX-UHFFFAOYSA-N
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Description

4-bromo-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound . It is a derivative of pyrazolo[3,4-b]pyridine, a group of compounds that present two possible tautomeric forms: the 1H- and 2H-isomers .


Synthesis Analysis

Based on scaffold hopping and computer-aided drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized . The synthetic strategies and approaches to 1H-pyrazolo pyridine derivatives have been reported extensively from 2017 to 2021 .


Molecular Structure Analysis

Pyrazolo[3,4-b]pyridines are one of the bicyclic heterocyclic compounds which are members of the family of pyrazolopyridines formed by five congeners (the [3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a]), which are the possible fusions of a pyrazole and a pyridine ring .

Scientific Research Applications

Synthesis and Biomedical Applications

4-bromo-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound with significant relevance in biomedical research. A review of over 300,000 1H-pyrazolo[3,4-b]pyridines, including 4-bromo-1H-pyrazolo[3,4-b]pyridine, highlights their diverse biomedical applications. These compounds are synthesized using various methods, starting from preformed pyrazole or pyridine, and have shown potential in different biomedical contexts (Donaire-Arias et al., 2022).

Development of Polyheterocyclic Ring Systems

4-bromo-1H-pyrazolo[3,4-b]pyridine has been used as a precursor in synthesizing new polyheterocyclic ring systems. These systems have been constructed through various chemical reactions, leading to the formation of derivatives with potential biological properties, such as antibacterial capabilities (Abdel‐Latif et al., 2019).

Synthesis of Antibacterial and Antioxidant Candidates

Another study focused on the synthesis of novel 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine linked sulfonamide derivatives. These compounds showed promising antibacterial and antioxidant properties, highlighting the potential of 4-bromo-1H-pyrazolo[3,4-b]pyridine derivatives in developing new therapeutic agents (Variya et al., 2019).

Synthesis of C-4 Substituted Pyrazolo[3,4-b]pyridine Nucleosides

The compound has also been utilized in the synthesis of C-4 substituted pyrazolo[3,4-b]pyridine nucleosides. These nucleosides were synthesized through nucleophilic displacement and glycosylation processes, and evaluated for biological activities, including their effects on purine and pyrimidine nucleotide biosynthesis (Sanghvi et al., 1989).

Development of Fluorine-Containing Derivatives

Methods for synthesizing fluorine-containing pyrazolo[3,4-b]pyridinones have also been developed, using 4-bromo-1H-pyrazolo[3,4-b]pyridine derivatives. The study demonstrates the chemical versatility of these compounds and their potential as drug precursors (Golubev et al., 2011).

Ultrasound-Promoted Synthesis of Fused Polycyclic Derivatives

The use of ultrasound-promoted synthesis techniques has been explored to create fused polycyclic derivatives of 4-bromo-1H-pyrazolo[3,4-b]pyridine. This method has shown to be efficient in terms of reaction time and yield, further expanding the compound's application in chemical synthesis (Nikpassand et al., 2010).

properties

IUPAC Name

4-bromo-1H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-1-2-8-6-4(5)3-9-10-6/h1-3H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVFQAGXECPOKFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1Br)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30671969
Record name 4-Bromo-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1H-pyrazolo[3,4-b]pyridine

CAS RN

856859-49-9
Record name 4-Bromo-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1H-pyrazolo[3,4-b]pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Chen, D Cao, C Liu, F Meng, Z Zhang… - Journal of medicinal …, 2023 - ACS Publications
Neuropathic pain (NP) is an intolerable pain syndrome that arises from continuous inflammation and excitability after nerve injury. Only a few NP therapeutics are currently available, …
Number of citations: 3 pubs.acs.org

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